molecular formula C24H32O6 B103089 蟾蜍毒精 CAS No. 17008-65-0

蟾蜍毒精

货号 B103089
CAS 编号: 17008-65-0
分子量: 416.5 g/mol
InChI 键: SOGONHOGEFLVPE-PUVOGLICSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Unified Total Synthesis of Five Bufadienolides

The synthesis of bufadienolides, including bufarenogin, has been a subject of interest due to their potent anti-cancer properties. A unified total synthesis approach was reported for five bufadienolides: bufalin, bufogenin B, bufotalin, vulgarobufotoxin, and 3-(N-succinyl argininyl) bufotalin. The synthesis began with the creation of the steroidal ABCD ring, followed by cross-coupling and stereoselective epoxidation to form the D ring. Subsequent functional group manipulations yielded the compounds, which demonstrated significant inhibition of cancer cell growth .

Bufarenogin Induces Intrinsic Apoptosis in Colorectal Cancer

Bufarenogin, derived from toad venom, has been shown to possess anti-tumor activity, particularly against colorectal cancer (CRC). The compound was found to induce apoptosis in CRC cells through a Bax-dependent intrinsic pathway. This was evidenced by the mitochondrial translocation of Bax and the release of cytochrome C. Furthermore, bufarenogin was observed to inhibit the growth and metastasis of CRC in an orthotopic mouse model, suggesting its potential as a therapeutic agent .

ψ-Bufarenogin as a Novel Anti-tumor Compound for Liver Cancer

A novel compound, ψ-Bufarenogin, was isolated from toad skin and exhibited significant therapeutic effects against hepatocellular carcinoma (HCC) without notable side effects. The compound inhibited HCC cell proliferation by impeding cell cycle progression and promoting apoptosis through downregulation of Mcl-1 expression. Additionally, ψ-Bufarenogin reduced the number of hepatoma stem cells and showed a synergistic effect with conventional chemotherapeutics. The mechanism of action was attributed to the inhibition of receptor tyrosine kinase-mediated signaling, particularly the MEK/ERK and PI3-K/Akt pathways .

New Bufadienolide Compounds from Chinese Drug "Chan'Su"

The discovery of a new bufadienolide, 16β-acetoxy-bufarenogin, along with several known bufadienolides, was reported from the Chinese drug "Chan'Su". These compounds, including bufarenogin, were structurally elucidated using spectral methods and demonstrated strong cytotoxic activities against the HeLa cell line in vitro. This highlights the potential of bufadienolides as candidates for cancer therapy .

Synthesis of Bufadienolides with Abnormal Ring-D Oxygen Substituents

Research into the synthesis of bufadienolides with unusual configurations of ring-D oxygen substituents has led to the creation of two new compounds. The synthesis involved various chemical reactions, including reduction, epoxidation, hydrolysis, and oxidation, to achieve the desired structural modifications. These synthetic efforts contribute to the understanding of bufadienolide chemistry and may aid in the development of new therapeutic agents .

科学研究应用

结直肠癌中的抗肿瘤活性

蟾蜍毒精,一种从蟾蜍毒液中提取的活性成分,已显示出显著的抗肿瘤特性。一项由 Han 等人(2021 年) 进行的研究揭示了其在抑制结直肠癌(CRC)的生长和转移方面的有效性。该化合物通过内在信号通路诱导癌细胞凋亡。本研究利用小鼠原位 CRC 模型并采用各种检测方法证实了蟾蜍毒精对 CRC 细胞的抗增殖作用。

抑制肝癌生长

在肝细胞癌(HCC)的背景下,一种被称为 ψ-蟾蜍毒精的蟾蜍毒精变体显示出有效的治疗效果。Ding 等人(2015 年) 从蟾蜍皮中分离出该化合物,并观察到其在抑制 HCC 细胞增殖和促进凋亡方面的功效。该化合物还减少了肝癌干细胞的数量并损害了参与细胞增殖的关键信号通路,证明了其作为新型抗 HCC 药物的潜力。

对癌细胞的细胞毒活性

蟾蜍毒精已与其他蟾蜍甾内酯一起在中国传统医学中被发现,表现出强烈的细胞毒活性。Qiao 等人(2008 年) 对这些化合物(包括从蟾酥中分离出的蟾蜍毒精)的研究,突出了它们对 HeLa 等癌细胞系的显着细胞毒性。这指出了蟾蜍毒精在癌症治疗中的潜在用途。

安全和危害

When handling Bufarenogin, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Protective equipment such as chemical impermeable gloves should be worn, and adequate ventilation should be ensured . In case of accidental release, personnel should be evacuated to safe areas .

未来方向

Bufarenogin has shown promise as a novel anti-cancer compound, particularly in the treatment of hepatocellular carcinoma . Future research could focus on further elucidating the mechanisms of action of Bufarenogin, exploring its potential in treating other types of cancer, and developing Bufarenogin derivatives or analogs for improved target-binding and anticancer effects .

属性

IUPAC Name

5-[(3S,5R,8R,9S,10S,12S,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O6/c1-22-9-7-15(25)11-14(22)4-5-17-19(22)20(27)21(28)23(2)16(8-10-24(17,23)29)13-3-6-18(26)30-12-13/h3,6,12,14-17,19,21,25,28-29H,4-5,7-11H2,1-2H3/t14-,15+,16-,17-,19-,21-,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGONHOGEFLVPE-PUVOGLICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)C(C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)[C@H]([C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937732
Record name 3,12,14-Trihydroxy-11-oxobufa-20,22-dienolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bufarenogin

CAS RN

17008-65-0
Record name Bufarenogin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17008-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bufarenogin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017008650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,12,14-Trihydroxy-11-oxobufa-20,22-dienolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bufarenogin
Reactant of Route 2
Bufarenogin
Reactant of Route 3
Bufarenogin
Reactant of Route 4
Bufarenogin
Reactant of Route 5
Bufarenogin
Reactant of Route 6
Bufarenogin

Citations

For This Compound
137
Citations
J Ding, W Wen, D Xiang, P Yin, Y Liu, C Liu, G He… - Oncotarget, 2015 - ncbi.nlm.nih.gov
… , ψ-Bufarenogin is nearly 100-fold more active than Bufarenogin against cancer cells, thereby Bufarenogin was excluded from further evaluation. The effects of ψ-Bufarenogin on the …
Number of citations: 11 www.ncbi.nlm.nih.gov
J Ding, H Wang - Cell Cycle, 2015 - Taylor & Francis
… ψ-Bufarenogin on both MAPKs and PI3-K/Akt signaling, we speculated that ψ-Bufarenogin might … Our data showed that ψ-Bufarenogin robustly inhibited the phorylation and activation of …
Number of citations: 3 www.tandfonline.com
Q Han, C Zhang, Y Zhang, Y Li, L Wu… - Pharmacology …, 2021 - Wiley Online Library
… Bufarenogin, an active anti-tumor constituent of toad venom, shows anti-tumor activity. In this study, we investigated the inhibitory effects of bufarenogin … bufarenogin against CRC cells. …
Number of citations: 9 bpspubs.onlinelibrary.wiley.com
PC WH, SG Leitao, G Cunha-Filho… - … : Official Journal of the …, 2015 - europepmc.org
… the Na (+)/K (+)-ATPase in a concentration-dependent manner, although arenobufagin (IC50= 28.3 nM) and bufalin (IC50= 28.7 nM) were 100 times more potent than ψ-bufarenogin (…
Number of citations: 24 europepmc.org
WHP Córdova, SG Leitão, G Cunha-Filho, RA Bosch… - Toxicon, 2016 - Elsevier
… since the IC 50 of ψ-bufarenogin was 100-fold higher (Table 4). We can hypothesize that the more rigid ketone group at C-11 position in ψ-bufarenogin is less well accommodated in the …
Number of citations: 30 www.sciencedirect.com
X Zhang, M Ye, YH Dong, HB Hu, SJ Tao… - Biocatalysis and …, 2011 - Taylor & Francis
… Therefore, compound 1c was identified as 3-oxo-ψ-bufarenogin. … hydroxyl group, the isomerization of 1, with ψ-bufarenogin (1b) accumulation probably via the enol intermediate, should …
Number of citations: 8 www.tandfonline.com
LY Han, N Si, JQ Liu, HY Zhao, J Yang… - Yao xue xue bao …, 2014 - europepmc.org
… Their structures were identified as 3-epi-ψ-bufarenogin (1), ψ-bufarenogin (2), 3-epi-arenobufagin (3), arenobufagin (4), 3-epi-gamabufotalin (5), and 3-oxo-arenobufagin (6), separately…
Number of citations: 4 europepmc.org
IP Alonso, LR Méndez, FA García… - International Journal of …, 2023 - Elsevier
… Because the IC 50 values vs this enzyme were in the micromolar range, indicative of classical inhibition, we selected ѱ-bufarenogin, cinobufagin and bufogenin to study the kinetic …
Number of citations: 4 www.sciencedirect.com
L Qiao, YF Huang, JQ Cao, YZ Zhou… - Journal of Asian …, 2008 - Taylor & Francis
… A new bufadienolide named 16β-acetoxy-bufarenogin (1), together with six known bufadienolides, namely, … Citation10 Thus, compound 1 was elucidated as 16β-acetoxy-bufarenogin. …
Number of citations: 25 www.tandfonline.com
AB Soliev, SY Mirzaakhmedov… - Pharmaceutical …, 2007 - Springer
… The 1H NMR spectra were also used to identify marinobufagin and bufarenogin. A comparative analysis of chromatographic, spectral, and published data allowed us also to identify …
Number of citations: 10 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。